molecular formula C21H22N2O2S B3000955 3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline CAS No. 872206-02-5

3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B3000955
CAS No.: 872206-02-5
M. Wt: 366.48
InChI Key: XOVBKZBVGWRUQU-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method involves the sulfonylation of quinoline derivatives followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzenesulfonyl)-3-(3-methylpiperidin-1-yl)quinoline
  • 3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline
  • 3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)pyridine

Uniqueness

3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-8-7-13-23(15-16)21-18-11-5-6-12-19(18)22-14-20(21)26(24,25)17-9-3-2-4-10-17/h2-6,9-12,14,16H,7-8,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVBKZBVGWRUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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